N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate
Overview
Description
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate, or IMEO, is an organic compound derived from the condensation of 1H-indole-5-methanol and 2-methoxyethyl amine. This compound has a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. IMEO is a versatile reagent and can be used as a catalyst, a reactant, or a ligand in various reactions. Furthermore, IMEO has been found to be an effective inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins.
Scientific Research Applications
IMEO has been widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, IMEO has been used as a catalyst, a reactant, or a ligand in various reactions. In biochemistry, IMEO has been used as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In pharmacology, IMEO has been used as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Mechanism Of Action
IMEO is believed to act as an inhibitor of enzymes such as MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. These enzymes are believed to be involved in the progression of various diseases, including cancer, arthritis, and Alzheimer's disease. IMEO is thought to act by binding to the active site of the enzyme, thus blocking its activity.
Biochemical And Physiological Effects
IMEO has been found to be an effective inhibitor of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix proteins. In addition, IMEO has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Furthermore, IMEO has been found to be effective in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The use of IMEO in laboratory experiments has a number of advantages. IMEO is a relatively inexpensive and easy to obtain reagent, and it is relatively stable and non-toxic. Furthermore, IMEO is a versatile reagent that can be used as a catalyst, a reactant, or a ligand in various reactions. However, IMEO is a relatively weak inhibitor of enzymes such as MMP-2 and MMP-9, and thus its use as an inhibitor of these enzymes may be limited.
Future Directions
The use of IMEO in laboratory experiments is likely to continue to grow in the future. IMEO is an effective inhibitor of enzymes such as MMP-2 and MMP-9, and thus it may be useful in the development of new drugs for the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease. Furthermore, IMEO may be useful in the development of new catalysts and ligands for use in organic synthesis. Finally, IMEO may be useful in the study of the structure and function of proteins, as well as in the study of enzyme inhibition and drug design.
properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12;3-1(4)2(5)6/h2-5,8,13-14H,6-7,9H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAGUKRZSHABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)NC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-ylmethyl)-N-(2-methoxyethyl)amine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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